(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a pyrazole ring substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific conditions. For instance, the piperidine intermediate can be synthesized by reacting benzyl chloride with piperidine in the presence of a base. The pyrazole intermediate can be prepared by reacting 4-ethoxyphenylhydrazine with an appropriate diketone. The final coupling step involves the reaction of these intermediates under conditions that promote the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
- (4-benzylpiperidin-1-yl)-(1H-indol-5-yl)methanone
- (4-Benzylpiperidin-1-yl)(5-(4-ethoxyphenyl)isoxazol-3-yl)methanone
Uniqueness
(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C24H27N3O2/c1-2-29-21-10-8-20(9-11-21)22-17-23(26-25-22)24(28)27-14-12-19(13-15-27)16-18-6-4-3-5-7-18/h3-11,17,19H,2,12-16H2,1H3,(H,25,26) |
InChI Key |
ZZSIBFSGKRLTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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